molecular formula C12H20N2O2 B13574253 (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine

(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine

Cat. No.: B13574253
M. Wt: 224.30 g/mol
InChI Key: VVPQMWHFRQYSDD-NXEZZACHSA-N
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Description

(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclohexane ring with an isocyanate group and a tert-butoxycarbonyl (Boc) protecting group attached to the amine. This structure imparts unique reactivity and stability, making it valuable for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Introduction of Isocyanate Group: The isocyanate group is introduced through a reaction with phosgene or a similar reagent.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form amines or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of ureas or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of ureas or carbamates.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of ureas or other oxidized derivatives.

Scientific Research Applications

(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine involves its reactivity with nucleophiles and electrophiles. The Boc protecting group stabilizes the amine, allowing selective reactions at the isocyanate group. This selective reactivity is crucial for its use in synthesizing complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
  • (1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

Uniqueness

(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is unique due to its specific chiral configuration and the presence of both an isocyanate and a Boc-protected amine group. This combination allows for selective and versatile chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-isocyanocyclohexyl]carbamate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10H,5-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1

InChI Key

VVPQMWHFRQYSDD-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1[N+]#[C-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1[N+]#[C-]

Origin of Product

United States

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